3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide
CAS No.: 5925-73-5
Cat. No.: VC9885148
Molecular Formula: C22H29NO5
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
![3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide - 5925-73-5](/images/structure/VC9885148.png)
Specification
CAS No. | 5925-73-5 |
---|---|
Molecular Formula | C22H29NO5 |
Molecular Weight | 387.5 g/mol |
IUPAC Name | 3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide |
Standard InChI | InChI=1S/C22H29NO5/c1-14(2)17-8-7-15(3)11-18(17)28-10-9-23-22(24)16-12-19(25-4)21(27-6)20(13-16)26-5/h7-8,11-14H,9-10H2,1-6H3,(H,23,24) |
Standard InChI Key | LPDJALNJCBVSCB-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates a 3,4,5-trimethoxybenzamide core linked via an ethyl chain to a 5-methyl-2-isopropylphenoxy group. Key molecular features include:
Molecular Formula and Weight
Based on its structure, the molecular formula is C₃₁H₃₇NO₆, yielding a molecular weight of 543.63 g/mol. This aligns with benzamide derivatives exhibiting moderate lipophilicity, as seen in structurally related compounds like 3,4,5-trimethoxy-N-[(4-methylphenyl)(pyridin-3-yl)methyl]benzamide (MW: 392.45 g/mol) .
Physicochemical Properties
Using predictive models and analog data , the following properties are inferred:
Property | Value |
---|---|
logP (Partition coefficient) | ~4.2 |
Hydrogen bond donors | 1 |
Hydrogen bond acceptors | 7 |
Polar surface area | ~95 Ų |
Solubility (aqueous) | Poor (<0.1 mg/mL) |
The high logP and low solubility suggest suitability for lipid-rich environments or formulations requiring solubilizing agents.
Synthetic Routes and Methodologies
Key Intermediate: 3,4,5-Trimethoxybenzoic Acid
Synthesis of the benzamide core typically begins with 3,4,5-trimethoxybenzoic acid, a precursor accessible via:
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Friedel-Crafts acylation of 1,2,3-trimethoxybenzene using chloroacetyl chloride under Lewis acid catalysis .
Amide Bond Formation
Coupling the acid to the phenoxyethylamine moiety likely employs:
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Schotten-Baumann reaction: Reacting 3,4,5-trimethoxybenzoyl chloride with 2-(5-methyl-2-isopropylphenoxy)ethylamine in a biphasic system .
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Carbodiimide-mediated coupling: Using EDC/HOBt in dichloromethane or DMF for higher yields .
Challenges and Optimization
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Steric hindrance from the isopropyl group may necessitate elevated temperatures or prolonged reaction times.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required due to byproduct formation .
Research Gaps and Future Directions
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In vitro screening: Prioritize anticancer (NCI-60 panel) and antimicrobial (Gram-positive/Gram-negative) assays.
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Formulation studies: Develop nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
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Stereoselective synthesis: Resolve enantiomers via chiral HPLC and evaluate differential bioactivity.
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